molecular formula C7H5F3OS B071609 2-(Trifluoromethoxy)thiophenol CAS No. 175278-01-0

2-(Trifluoromethoxy)thiophenol

Cat. No. B071609
M. Wt: 194.18 g/mol
InChI Key: CIIRSPLZNQRPGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-ones from 2-trifluoromethylchromones and ethyl mercaptoacetate involves a redox reaction in the presence of triethylamine, leading to high yields of desired products. This method highlights the reactivity and versatility of trifluoromethylated thiophenols in synthetic chemistry (Sosnovskikh et al., 2003). Additionally, the electrochemical trifluoromethylation of thiophenols without metal catalysts or oxidants showcases a mild and efficient approach to introduce trifluoromethyl groups to thiophenol substrates, offering moderate to good yields and scalability (Zhu et al., 2021).

Molecular Structure Analysis

Gas-phase electron diffraction studies on 2-trifluoromethylphenol have revealed intricate details about the molecular structure, including bond lengths and angles, and the presence of weak intramolecular bifurcated hydrogen bonding. These findings indicate the significant influence of the trifluoromethyl group on the molecular conformation and stability of related compounds (Kovacs & Hargittai, 1998).

Chemical Reactions and Properties

Reactions involving trifluoromethyl-containing enones with thiophenol derivatives have been shown to lead to the formation of ketosulfides or pyran derivatives, demonstrating the reactivity of trifluoromethyl groups in the presence of sulfur nucleophiles. Such reactions underscore the potential for generating diverse chemical structures from 2-(Trifluoromethoxy)thiophenol derivatives (Nenajdenko et al., 1999).

Physical Properties Analysis

The physical properties, such as thermal stability and UV-vis absorption/emission spectra, of polymers containing thiophene units can be tuned by modifying the thiophene/fluorene ratio, as demonstrated in studies of hyperbranched polyfluorenes. These findings highlight the role of thiophene derivatives in affecting the material properties of polymers, with implications for their use in optoelectronic applications (Zou et al., 2011).

Chemical Properties Analysis

The chemical properties of 2-(Trifluoromethoxy)thiophenol derivatives facilitate a range of reactions, including acylations under solvent-free conditions, showcasing the versatility of these compounds in synthetic chemistry. Such reactivity makes them valuable intermediates in the synthesis of complex molecules with potential applications in various fields (Prajapti et al., 2014).

Scientific Research Applications

Application 1: Development of Fluorescent Probes

  • Scientific Field : Analytical Chemistry .
  • Summary of the Application : Thiophenol and its derivatives are used in the development of fluorescent probes for detecting and imaging PhSH . These probes are classified according to recognition moieties and are detailed on the basis of their structures and sensing performances .
  • Methods of Application : The development of these probes involves the synthesis of triarylborane-derived fluorescent PhSH probes, which displayed high sensitivity and selectivity, as well as applicability for intracellular imaging .
  • Results or Outcomes : The use of these probes has allowed for the detection and imaging of PhSH, contributing to our understanding of its role and behavior in various systems .

Application 2: Detection of Thiophenol in Water Samples and Cell Imaging

  • Scientific Field : Environmental Chemistry and Biochemistry .
  • Summary of the Application : A fast response fluorescent probe with a large Stokes shift has been developed for thiophenol detection in water samples and cell imaging .
  • Methods of Application : The 2,4-dinitrophenyl functional group, acting as the thiophenol reactive site, was introduced into a carbazole–chalcone fluorophore to synthesize probe-CCF2 . This probe could result in a remarkable increase in fluorescence when reacting with thiophenols

Safety And Hazards

The safety data sheet for “2-(Trifluoromethoxy)thiophenol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as a skin sensitizer .

Future Directions

The future directions for “2-(Trifluoromethoxy)thiophenol” could involve further exploration of its biological properties, given the importance of trifluoromethoxylated compounds in pharmaceuticals . Additionally, the development of more efficient and economical methods for the C-H trifluoromethoxylation of arenes and heteroarenes could be a promising area of research .

properties

IUPAC Name

2-(trifluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIRSPLZNQRPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375328
Record name 2-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)thiophenol

CAS RN

175278-01-0
Record name 2-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JT Kodra, AS Jørgensen, B Andersen… - Journal of medicinal …, 2008 - ACS Publications
Optimization of a new series of small molecule human glucagon receptor (hGluR) antagonists is described. In the process of optimizing glucagon receptor antagonists, we counter-…
Number of citations: 60 pubs.acs.org

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